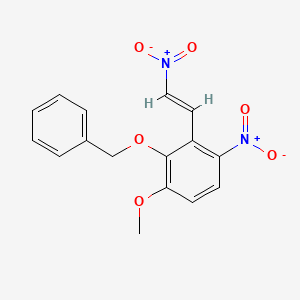

Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-

Description

The compound "Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-" is a polysubstituted aromatic derivative featuring a methoxy group (-OCH₃) at position 1, a nitro group (-NO₂) at position 4, a 2-nitroethenyl (-CH=CH-NO₂) moiety at position 3, and a phenylmethoxy (benzyloxy, -OCH₂C₆H₅) group at position 2. This structure combines electron-withdrawing (nitro, nitroethenyl) and electron-donating (methoxy, benzyloxy) substituents, creating a complex electronic environment that influences its physicochemical properties and reactivity.

Properties

IUPAC Name |

1-methoxy-4-nitro-3-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-23-15-8-7-14(18(21)22)13(9-10-17(19)20)16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMFMXZSFUHXQJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” typically involves multi-step organic reactions. One possible route could involve the nitration of a methoxy-substituted benzene derivative, followed by the introduction of the nitroethenyl group through a condensation reaction with a nitroalkene. The reaction conditions would likely require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such compounds often involves large-scale nitration and condensation reactions. The process would be optimized for efficiency, cost-effectiveness, and safety, given the potentially hazardous nature of nitro compounds. Continuous flow reactors and automated systems might be employed to handle the reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

“Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of dinitrobenzenes or carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of nitrobenzenes are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

Industry

In the industrial sector, nitrobenzenes are used in the manufacture of dyes, explosives, and pharmaceuticals. This compound could potentially serve as an intermediate in the synthesis of such products.

Mechanism of Action

The mechanism of action of “Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” would depend on its specific application. For example, if used as a precursor in organic synthesis, its reactivity would be governed by the electronic effects of the nitro and methoxy groups on the benzene ring. In biological systems, the nitro groups might undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Compounds

Key Observations:

Substituent Position Effects: The position of the nitroethenyl group significantly impacts electronic properties. The compound in features dual nitro groups (positions 4 and 5), increasing electron-withdrawing effects compared to mono-nitro analogs.

Synthetic Yields :

- Derivatives with simpler substitution patterns (e.g., 55507-05-6) achieve higher synthesis yields (93%) compared to more complex analogs (71% for intermediates in ).

Solubility and Stability: The benzyloxy group enhances lipophilicity, as seen in , where the compound dissolves in chloroform and ethyl acetate. However, nitro groups may reduce thermal stability, as suggested by the lower melting point (99°C) in compared to non-nitro analogs.

Functional Group Comparisons

Nitroethenyl vs. Nitrostyrene Derivatives

- 1-Methoxy-4-(2-nitrovinyl)benzene (CAS 3179-10-0): A simpler analog lacking the benzyloxy group and second nitro substituent. Its reduced steric hindrance increases reactivity in electrophilic substitutions .

- (E)-3-Methoxy-4'-nitrostilbene (CAS 14064-58-5): Features a stilbene backbone with methoxy and nitro groups. The extended conjugation in stilbenes enhances photostability compared to nitroethenyl derivatives .

Benzyloxy-Containing Analogs

- Benzene, 2-methoxy-4-nitro-1-(phenylmethoxy) (CAS 107922-43-0): Shares the benzyloxy and nitro groups but lacks the nitroethenyl moiety. Its molecular weight (259.26 g/mol) is lower, suggesting higher volatility than the target compound .

Biological Activity

Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-, also known by its CAS number 2426-62-2, is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula: C₁₃H₁₃N₃O₄

- Molecular Weight: 263.25 g/mol

- IUPAC Name: Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-

The compound exhibits biological activity primarily through its nitro group, which can undergo reduction in biological systems to form reactive intermediates. These intermediates can interact with various biomolecules leading to inhibition of key enzymes and modulation of inflammatory pathways.

Biological Activity Overview

- Anti-inflammatory Effects

-

Cytotoxicity

- The compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis through oxidative stress mechanisms, although specific pathways remain to be elucidated.

-

Genotoxicity and Toxicological Profile

- Toxicological evaluations indicate that while the compound does not exhibit acute toxicity or skin irritancy, there are concerns regarding potential genotoxic effects related to its nitro groups . Long-term exposure studies have shown signs of chronic nephropathy and alterations in hematological parameters in animal models .

Table 1: Summary of Biological Activities

Table 2: Toxicological Findings from Animal Studies

Case Studies

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory potential of nitrobenzene derivatives demonstrated that compounds similar to Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)- exhibited significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis through pathways involving oxidative stress. The specific mechanisms are still under investigation but indicate a promising avenue for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.